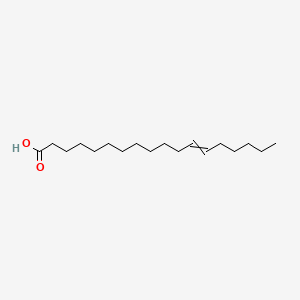
(4-Methyl-2-nitrophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-2-nitrophenyl)methanamine is an organic compound with the molecular formula C8H10N2O2 It is a derivative of methanamine, where the phenyl ring is substituted with a methyl group at the 4-position and a nitro group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-nitrophenyl)methanamine typically involves the nitration of 4-methylphenylmethanamine. The process can be summarized in the following steps:
Nitration: 4-Methylphenylmethanamine is treated with a nitrating agent, such as concentrated nitric acid, to introduce the nitro group at the 2-position of the phenyl ring.
Purification: The reaction mixture is then purified through recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using large quantities of 4-methylphenylmethanamine and nitric acid in industrial reactors.
Continuous Purification: Employing continuous purification techniques such as distillation or large-scale chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-2-nitrophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Reduction: (4-Methyl-2-aminophenyl)methanamine.
Substitution: Derivatives with different functional groups attached to the amino group.
Aplicaciones Científicas De Investigación
(4-Methyl-2-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Methyl-2-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
(4-Nitrophenyl)methanamine: Similar structure but lacks the methyl group at the 4-position.
(2-Methyl-4-nitrophenyl)methanamine: Similar structure but with different positions of the methyl and nitro groups.
Uniqueness
(4-Methyl-2-nitrophenyl)methanamine is unique due to the specific positioning of the methyl and nitro groups, which can influence its chemical reactivity and biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the phenyl ring can lead to unique interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
(4-methyl-2-nitrophenyl)methanamine |
InChI |
InChI=1S/C8H10N2O2/c1-6-2-3-7(5-9)8(4-6)10(11)12/h2-4H,5,9H2,1H3 |
Clave InChI |
DKBLEPIIRAPCSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(4-Chlorophenyl)-4-(2,3-dihydro-1h-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),3,7-tetraen-13-yl 5-{2-oxo-hexahydro-1h-thieno[3,4-d]imidazolidin-4-yl}pentano](/img/structure/B12437014.png)
![5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12437021.png)
![Bicyclo[4.1.0]heptan-3-one](/img/structure/B12437037.png)


![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B12437069.png)
![2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12437072.png)






![1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437115.png)
